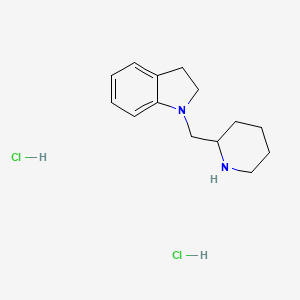

1-(2-Piperidinylmethyl)indoline dihydrochloride

Description

Properties

IUPAC Name |

1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRWYWQACVWVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Indolenines or Oxindoles

One common route involves the reduction of indolenines or oxindoles to indolines, which are then functionalized at the nitrogen or adjacent positions.

- Method : Catalytic hydrogenation using palladium or rhodium catalysts in ethanol or other suitable solvents.

- Research Data : A notable example describes the hydrogenation of N-phenyl-2H-indol-2-one derivatives using rhodium on alumina under 40 psi hydrogen, yielding indoline derivatives with high selectivity and yields (up to 95%).

N-Alkylation of Indoline or Indole Derivatives

- Method : Alkylation of indoline or indole with suitable alkyl halides, such as 2-piperidinylmethyl halides, under basic conditions.

- Reaction Conditions : Use of potassium carbonate or sodium hydride in polar aprotic solvents like DMF or ethanol.

- Research Data : Alkylation of indole with 2-piperidinylmethyl halides has been performed, yielding the N-alkylated products efficiently.

Specific Methods for 1-(2-Piperidinylmethyl)indoline Synthesis

N-Alkylation of Indoline with 2-Piperidinylmethyl Halides

-

- Dissolve indoline in ethanol or DMF.

- Add an excess of potassium carbonate or sodium hydride.

- Introduce 2-piperidinylmethyl halide (e.g., bromide or iodide).

- Stir at room temperature or reflux for several hours.

- Isolate the N-alkylated indoline by filtration and purification.

-

- Typical yields range from 70-85%.

- The reaction is sensitive to moisture; anhydrous conditions are preferred.

Cyclization of N-Substituted Aniline Derivatives

Method :

- Start with 2-aminobenzylpiperidine derivatives.

- Subject to intramolecular cyclization via acid or base catalysis.

- Use of oxidants or dehydrating agents to facilitate ring closure.

-

- Similar strategies have been employed for indoline synthesis, with yields around 65-80% under optimized conditions.

Salt Formation: Dihydrochloride

Following the synthesis of the free base, salt formation involves:

- Dissolving the indoline derivative in anhydrous ethanol or water.

- Adding hydrochloric acid (HCl) gas or concentrated HCl solution.

- Stirring at room temperature or slight heating.

- Crystallization of the dihydrochloride salt upon cooling.

Note : The dihydrochloride form enhances compound stability and solubility for biological testing.

Research Findings and Data Tables

| Method | Reagents | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| N-Alkylation | Indoline + 2-piperidinylmethyl halide | K2CO3 or NaH, DMF/ethanol, reflux | 70–85 | Moisture-sensitive, high efficiency |

| Cyclization | 2-Aminobenzylpiperidine derivatives | Acidic or basic conditions, dehydrating agents | 65–80 | Intramolecular ring closure, moderate to high yield |

| Hydrogenation | Oxindoles/Indolenines | Rh or Pd catalyst, H2, ethanol | 90–95 | Used for indoline core formation |

| Salt Formation | Free base + HCl | Ethanol/water, room temperature | Quantitative | Stabilizes compound as dihydrochloride |

Research Insights and Optimization

- Catalysts : Rhodium and palladium are effective for hydrogenation, providing high yields and selectivity.

- Solvents : Ethanol, DMF, and toluene are common, with solvent choice affecting yield and purity.

- Reaction Time : Ranges from 2 hours to overnight, depending on the method.

- Yield Optimization : Use of excess halide, anhydrous conditions, and controlled temperature enhances yields.

Chemical Reactions Analysis

1-(2-Piperidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted indoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Piperidinylmethyl)indoline dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex indoline derivatives with potential biological activities.

Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.

Medicine: Indoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and microbial infections.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

- Salt Form : Dihydrochloride salts are common for enhancing solubility and stability, as seen in the target compound and others .

- Molecular Weight : The target compound (285.24 g/mol) falls within the typical range for CNS-targeting drugs (<500 g/mol), favoring blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Antioxidant Activity

Indoline derivatives, such as 2-methylindolin-1-amine hydrochloride, exhibit radical scavenging properties, attributed to the electron-rich aromatic system . The target compound’s indoline core may similarly contribute to antioxidant effects, though direct evidence is lacking .

Receptor Targeting

Enzymatic Inhibition

Compounds like berotralstat dihydrochloride () inhibit plasma kallikrein, demonstrating the role of dihydrochloride salts in enzyme inhibition. The target compound’s piperidine moiety could similarly interact with enzyme active sites.

Biological Activity

Overview

1-(2-Piperidinylmethyl)indoline dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C14H21ClN2, and it is derived from indoline, a well-known heterocyclic compound. Indoline derivatives are recognized for their diverse biological activities, making them valuable in drug discovery and development.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

- Anticancer Properties : Research indicates that indoline derivatives can exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling pathways related to cell growth and survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Neurological Effects : There is growing interest in the role of indoline derivatives in treating neurological disorders. The compound may interact with neurotransmitter systems, particularly through modulation of the histamine H3 receptor, which could influence conditions like schizophrenia and depression.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or microbial survival.

- Receptor Modulation : It has been suggested that the compound can act as an antagonist or inverse agonist at neurotransmitter receptors, particularly the H3 receptor, which plays a vital role in regulating neurotransmitter release.

Data Table: Biological Activities Summary

| Activity Type | Description | Potential Applications |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | Cancer therapy |

| Antimicrobial | Inhibits growth of various bacterial strains | Antibiotic development |

| Neurological | Modulates neurotransmitter systems; potential effects on mood disorders | Treatment for schizophrenia, depression |

Q & A

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.